1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene
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Overview
Description
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C10H10N2O6 It is characterized by the presence of two methoxy groups, two nitro groups, and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diamino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzene derivatives.
Scientific Research Applications
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure with two methoxy and two nitro groups but lacks the nitrovinyl group.
1,3-Dimethoxy-2-nitrobenzene: Contains two methoxy groups and one nitro group but lacks the nitrovinyl group.
1,5-Dimethoxy-2-nitrobenzene: Similar structure but lacks the nitrovinyl group.
Uniqueness
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is unique due to the presence of the nitrovinyl group, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to undergo various chemical reactions, making it a valuable tool in organic synthesis and drug development. Further research into its properties and applications could lead to new discoveries and advancements in multiple fields.
Properties
IUPAC Name |
1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-5-7(3-4-11(13)14)10(12(15)16)9(6-8)18-2/h3-6H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVTWFLAQMFUKQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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